(2E)-3-(4-nitrophenyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide
Description
The compound (2E)-3-(4-nitrophenyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide features a 1,3,4-oxadiazole core substituted with a 3,4,5-triethoxyphenyl group at position 5 and an (E)-configured propenamide moiety bearing a 4-nitrophenyl substituent. The oxadiazole ring is a heterocyclic scaffold known for metabolic stability and hydrogen-bonding capacity, while the triethoxyphenyl group enhances lipophilicity.
Properties
IUPAC Name |
(E)-3-(4-nitrophenyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O7/c1-4-31-18-13-16(14-19(32-5-2)21(18)33-6-3)22-25-26-23(34-22)24-20(28)12-9-15-7-10-17(11-8-15)27(29)30/h7-14H,4-6H2,1-3H3,(H,24,26,28)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCDUMCTMTYJMX-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-nitrophenyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide typically involves a multi-step process:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling Reaction: The oxadiazole intermediate is then coupled with a nitrophenyl derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Final Step: The final step involves the formation of the prop-2-enamide moiety through a condensation reaction with an appropriate aldehyde or ketone under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the nitrophenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its electronic properties due to the conjugated system.
Biology and Medicine:
- Potential applications in drug design and development, particularly as a scaffold for the synthesis of bioactive molecules.
- Investigated for its potential anti-inflammatory and anticancer properties.
Industry:
- Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (2E)-3-(4-nitrophenyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural Analogues with 1,3,4-Oxadiazole Cores
a. 5-(4-Nitrophenyl)-1,3,4-oxadiazole Derivatives Compounds like N-substituted 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-yl-2”-sulphanyl acetamide () share the oxadiazole-nitrophenyl motif but differ in substituents. Pharmacological evaluations of such derivatives show moderate antimicrobial activity (MIC: 8–32 µg/mL), suggesting the nitro-oxadiazole framework is critical for bioactivity .
b. Propanamide-Linked Oxadiazoles In , 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides feature sulfanyl linkages instead of the target’s propenamide. The (E)-propenamide in the target compound may enhance rigidity and π-π stacking with biological targets, whereas sulfanyl groups could promote redox interactions. Synthesis routes for both involve refluxing with polar aprotic solvents (e.g., DMF), but the target compound’s triethoxy substitution likely requires longer reaction times (5–7 h vs. 3–5 h) due to steric hindrance .
Biological Activity
(2E)-3-(4-nitrophenyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a conjugated system with a nitrophenyl group and an oxadiazole ring, which are known to influence its reactivity and interaction with biological macromolecules.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to the following mechanisms:
- Electron Transfer Reactions : The nitrophenyl group can participate in redox reactions, potentially influencing cellular signaling pathways.
- Hydrogen Bonding and π-π Interactions : The oxadiazole ring can form hydrogen bonds and π-π interactions with various biological targets such as enzymes and receptors.
- Modulation of Enzyme Activity : By interacting with specific enzymes or receptors, this compound may modulate their activity, leading to various biological effects.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against certain bacterial strains.
- Anticancer Activity : There is emerging evidence supporting its potential as an anticancer agent through apoptosis induction in cancer cell lines.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in breast cancer cells | |
| Anti-inflammatory | Reduces TNF-alpha levels in vitro |
Case Study 1: Antimicrobial Activity
In a laboratory setting, this compound was tested against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria such as Staphylococcus aureus. This suggests the potential for developing new antimicrobial agents based on this compound.
Case Study 2: Anticancer Potential
A study investigated the effects of this compound on MCF-7 breast cancer cells. The results demonstrated that treatment with varying concentrations led to increased rates of apoptosis compared to control groups. This highlights its potential role in cancer therapy.
Q & A
Q. Table 1. Comparative Reaction Conditions for Oxadiazole Ring Formation
| Precursor | Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|---|
| Thiosemicarbazide | POCl3 | Toluene | 110 | 68 | 92 | |
| Carboxylic acid | H2SO4 | DCM | 25 | 75 | 95 |
Q. Table 2. Key Pharmacokinetic Parameters
| Parameter | Value | Method | Implication |
|---|---|---|---|
| logP | 4.2 | Shake-flask (octanol/water) | High lipophilicity; solubility issues |
| Papp (×10<sup>−6</sup> cm/s) | 1.8 | PAMPA | Moderate intestinal absorption |
| t1/2 (HLM) | 12 min | LC-MS/MS (microsomal incubation) | Rapid metabolism; needs prodrug |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
